

PQR620: A Technical Guide to its Brain Penetrance and Preclinical Efficacy

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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

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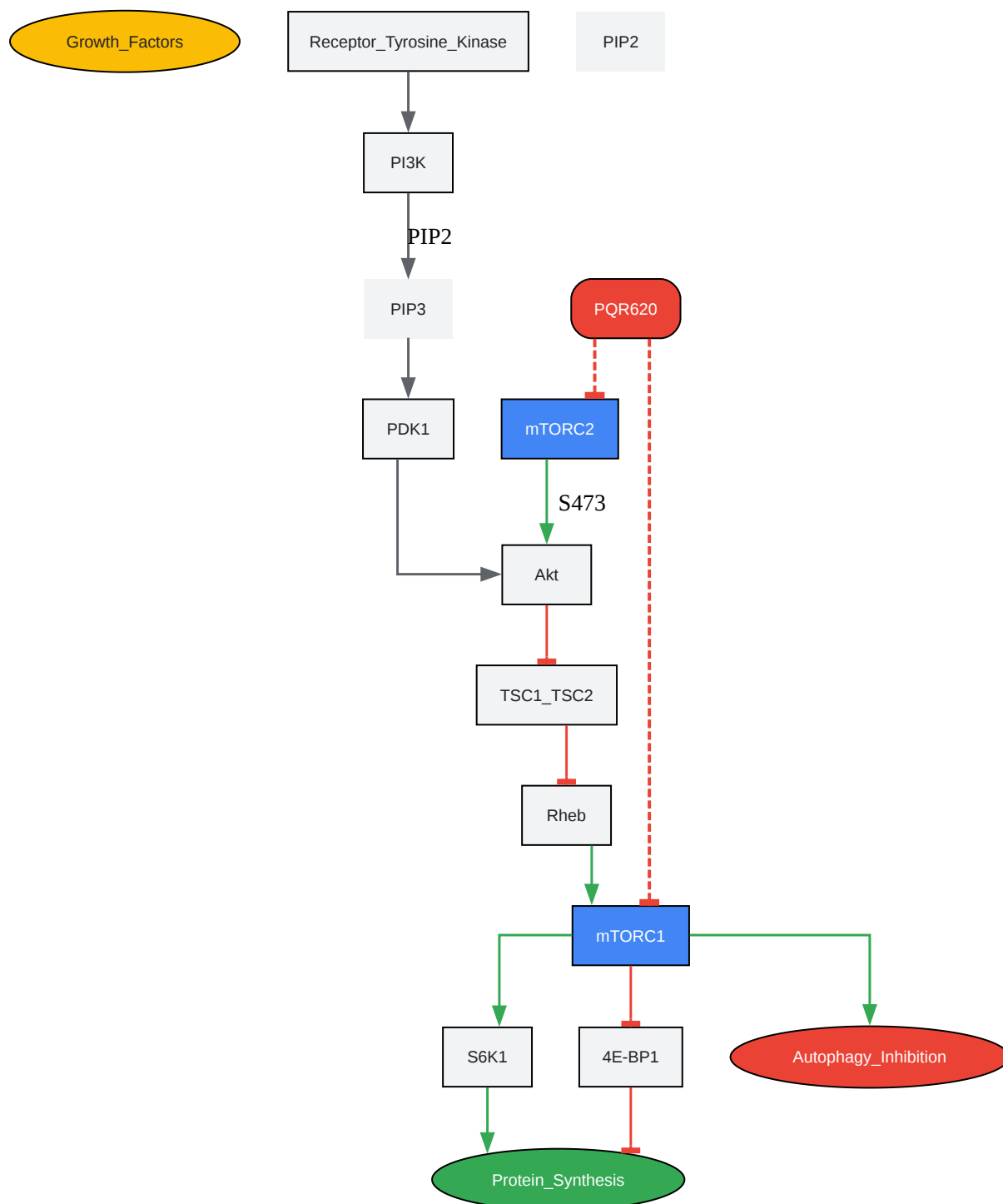
Audience: Researchers, scientists, and drug development professionals.

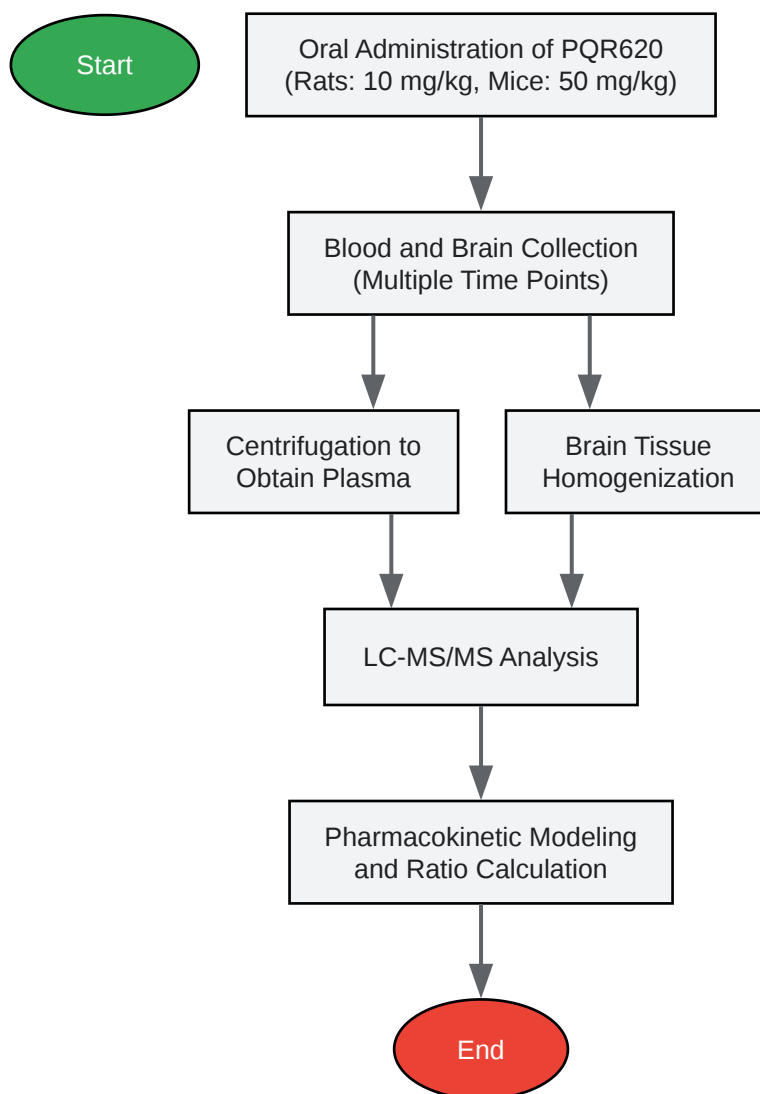
Introduction

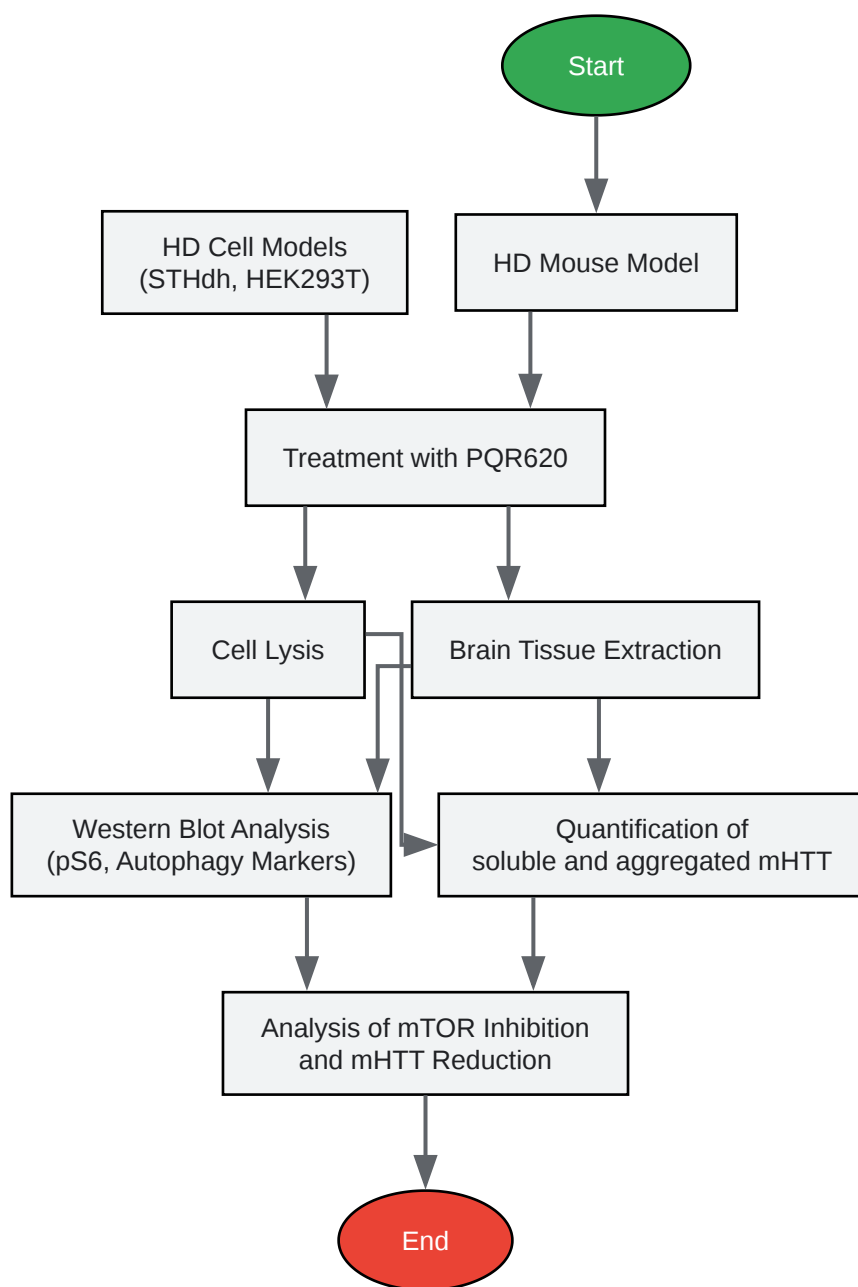
PQR620 is a novel, potent, and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). Developed as a brain-penetrant kinase inhibitor, **PQR620** holds significant promise for the treatment of various neurological disorders where mTOR pathway dysregulation is a key pathological feature. This technical guide provides an in-depth overview of the brain penetrance capabilities of **PQR620**, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: mTORC1/2 Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. **PQR620** exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. By targeting both complexes, **PQR620** offers a more comprehensive blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin, which primarily affect mTORC1. This dual inhibition is critical for addressing the complex feedback loops within the PI3K/Akt/mTOR pathway.







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